molecular formula C11H14O5 B12425518 Vanillylmandelic Acid-d3 Ethyl Ester

Vanillylmandelic Acid-d3 Ethyl Ester

Cat. No.: B12425518
M. Wt: 229.24 g/mol
InChI Key: JANQOURSKMXOPR-BMSJAHLVSA-N
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Description

Vanillylmandelic Acid-d3 Ethyl Ester is a deuterated form of vanillylmandelic acid, which is a metabolite of catecholamines such as epinephrine and norepinephrine. This compound is often used as an internal standard in mass spectrometry due to its stable isotopic labeling, which helps in the accurate quantification of vanillylmandelic acid in biological samples .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vanillylmandelic Acid-d3 Ethyl Ester typically involves the esterification of vanillylmandelic acid with ethanol in the presence of a deuterated catalyst. The reaction is carried out under acidic conditions to facilitate the esterification process. The deuterated form is achieved by using deuterated ethanol (CD3CH2OH) and deuterated catalysts .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product’s purity and isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions

Vanillylmandelic Acid-d3 Ethyl Ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Vanillylmandelic Acid-d3 Ethyl Ester is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of Vanillylmandelic Acid-d3 Ethyl Ester primarily involves its role as an internal standard in analytical chemistry. It does not exert biological effects directly but aids in the accurate quantification of vanillylmandelic acid by providing a stable isotopic reference. This helps in the precise measurement of catecholamine metabolites in biological samples .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Vanillylmandelic Acid-d3 Ethyl Ester is unique due to its deuterated nature, which provides enhanced stability and accuracy in mass spectrometric analyses. This makes it a preferred internal standard for the quantification of vanillylmandelic acid in various research and clinical settings.

Biological Activity

Vanillylmandelic Acid-d3 Ethyl Ester (VMA-d3-ethyl ester) is a deuterated derivative of vanillylmandelic acid (VMA), primarily recognized as a significant metabolite of catecholamines, particularly norepinephrine and epinephrine. This compound has garnered attention in both clinical diagnostics and research due to its biological activity and potential applications in understanding various physiological and pathological conditions.

Chemical Structure and Properties

VMA-d3-ethyl ester is characterized by the following structural features:

  • Molecular Formula : C11H13D3O4
  • Molecular Weight : Approximately 215.29 g/mol
  • Functional Groups : It contains a carboxylic acid group, an ethyl ester moiety, and a methoxy group, which contribute to its solubility and reactivity.

Metabolism of Catecholamines

VMA is primarily produced through the metabolism of catecholamines. The metabolic pathway involves several key steps:

  • Synthesis of Catecholamines : Derived from the amino acid tyrosine.
  • Metabolism : Norepinephrine is converted to normetanephrine, which is then further metabolized to VMA via several enzymatic reactions, including those catalyzed by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) .

Diagnostic Utility

VMA serves as a critical biomarker for diagnosing pheochromocytoma, a tumor that secretes catecholamines. Elevated levels of VMA in urine are indicative of this condition, making it a valuable diagnostic tool . The use of VMA-d3-ethyl ester as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) enhances the accuracy of urinary VMA measurements, facilitating rapid diagnosis .

Antioxidant Activity

Research indicates that VMA exhibits antioxidant properties, which may play a role in mitigating oxidative stress associated with various diseases. The antioxidant mechanism involves scavenging free radicals and modulating oxidative stress pathways .

Case Studies

  • Pheochromocytoma Diagnosis : A study highlighted the predictive value of urinary VMA testing in diagnosing pheochromocytoma at the University Hospital of the West Indies. Elevated urinary VMA levels were correlated with positive tumor markers, demonstrating its clinical relevance .
  • Stress Response Evaluation : In animal models, administration of extracts that influence VMA levels showed significant reductions in stress-induced biochemical changes, suggesting potential adaptogenic properties linked to VMA metabolism .

Analytical Methods

The analysis of VMA-d3-ethyl ester has been optimized using advanced techniques such as LC-MS/MS. This method allows for rapid and sensitive quantification without extensive sample preparation, providing reliable results for clinical diagnostics .

Method Advantages Limitations
LC-MS/MSHigh sensitivity, rapid analysisRequires specialized equipment
SpectrophotometrySimple setup, cost-effectiveLower sensitivity compared to LC-MS/MS

Properties

Molecular Formula

C11H14O5

Molecular Weight

229.24 g/mol

IUPAC Name

ethyl 2-hydroxy-2-[4-hydroxy-3-(trideuteriomethoxy)phenyl]acetate

InChI

InChI=1S/C11H14O5/c1-3-16-11(14)10(13)7-4-5-8(12)9(6-7)15-2/h4-6,10,12-13H,3H2,1-2H3/i2D3

InChI Key

JANQOURSKMXOPR-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)C(C(=O)OCC)O)O

Canonical SMILES

CCOC(=O)C(C1=CC(=C(C=C1)O)OC)O

Origin of Product

United States

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